molecular formula C17H21N3O2 B2809434 2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1448057-38-2

2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No. B2809434
CAS RN: 1448057-38-2
M. Wt: 299.374
InChI Key: DBGRNFNKOGNJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide” contains several functional groups. It has a cyclopentyl group, an oxadiazole ring, and an acetamide group. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The oxadiazole ring and the cyclopentyl group could potentially create a planar structure, while the acetamide group might add some degree of polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring might participate in electrophilic substitution reactions, while the acetamide group could be involved in various reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole ring might increase its stability, while the acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel compounds containing 1,3,4-oxadiazole moieties is a significant area of research. These compounds are prepared through multi-step reactions involving esterification, hydrazidation, and cyclization processes. The characterization of these compounds is typically performed using advanced spectroscopic methods, including NMR and mass spectrometry, to elucidate their structures (Li Ying-jun, 2012) Li Ying-jun (2012).

Pharmacological Evaluation

1,3,4-oxadiazole derivatives are evaluated for their pharmacological potential in various assays. These compounds have been investigated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. For example, computational and pharmacological evaluations have identified compounds with moderate inhibitory effects across several assays, highlighting their potential as lead compounds for further drug development (M. Faheem, 2018) M. Faheem (2018).

Antimicrobial and Hemolytic Activity

The antimicrobial evaluation of 2,5-disubstituted 1,3,4-oxadiazole compounds reveals significant activity against various microbial species. These studies not only assess the antimicrobial potential but also examine the hemolytic activity of the compounds, offering insights into their safety profile for further biological applications (Samreen Gul et al., 2017) Samreen Gul et al. (2017).

Anticancer Activity

Research has also focused on the design and synthesis of 1,3,4-oxadiazole derivatives as potential anticancer agents. These compounds are tested against various cancer cell lines to evaluate their ability to inhibit cell growth and induce apoptosis. The identification of compounds with significant anticancer activity highlights the therapeutic potential of 1,3,4-oxadiazole derivatives in oncology (Ishan I. Panchal et al., 2020) Ishan I. Panchal et al. (2020).

Future Directions

The future research on this compound could involve exploring its potential applications, such as its use in drug development or material science. Further studies could also focus on optimizing its synthesis and understanding its reactivity .

properties

IUPAC Name

2-cyclopentyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-18-17(22-20-12)11-14-8-4-5-9-15(14)19-16(21)10-13-6-2-3-7-13/h4-5,8-9,13H,2-3,6-7,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGRNFNKOGNJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.